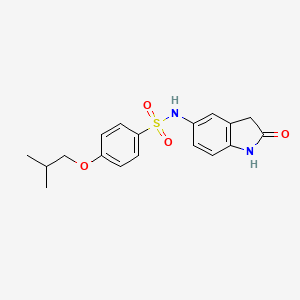

4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound with the molecular formula C18H20N2O4S. It is known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The compound features an indole moiety, which is a common structural motif in many biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by sulfonation and subsequent functionalization to introduce the isobutoxy group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide group and isobutoxy substituent participate in nucleophilic substitutions under specific conditions:

-

Aminolysis : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in tetrahydrofuran (THF) at reflux, replacing the isobutoxy group to form N-alkyl/aryl derivatives. Triethylamine is commonly used as a base to neutralize HCl byproducts.

-

Halogenation : The isobutoxy group undergoes displacement with halogens (e.g., Cl⁻, Br⁻) in acidic media, yielding 4-halobenzenesulfonamide intermediates.

Key reaction conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Aminolysis | Amines, Triethylamine | THF | Reflux (66°C) | 65–78 |

| Halogenation | HX (X = Cl, Br), H₂SO₄ | DCM | 0–25°C | 45–60 |

Condensation and Cyclization Reactions

The oxoindoline moiety facilitates cyclization with carbonyl-containing reagents:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis (HCl) to form imine-linked derivatives. This intermediate undergoes intramolecular cyclization to yield tetracyclic indole-fused compounds .

-

Thiazolidinone Synthesis : Condenses with thioglycolic acid in acetic anhydride to form 5-membered thiazolidin-4-one rings, confirmed by NMR and mass spectrometry .

Example cyclization pathway :

-

Step 1 : Aldehyde condensation at the oxoindoline NH group.

-

Step 2 : Intramolecular cyclization via nucleophilic attack, forming a 6-membered ring .

Oxidation and Hydrolysis Pathways

The compound undergoes metabolic and synthetic oxidation/hydrolysis:

-

N-Hydroxylation : In biological systems (rat/rabbit models), the sulfonamide nitrogen is oxidized to N-hydroxy derivatives, confirmed by HPLC-MS/MS .

-

Oxadiazole Ring Hydrolysis : The oxoindoline’s oxadiazole ring undergoes hydrolysis in acidic urine, forming 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide .

-

Sulfonamide Cleavage : Strong bases (e.g., NaOH) hydrolyze the sulfonamide bond, yielding 4-isobutoxybenzenesulfonic acid and 5-amino-2-oxoindoline.

Metabolite identification :

| Metabolite | Enzyme System | Detection Method |

|---|---|---|

| N-Hydroxy-4-isobutoxybenzenesulfonamide | Cytochrome P450 | HPLC-MS/MS |

| 4-(5-(Hydroxymethyl)oxadiazol-2-yl) derivative | Hydrolases | NMR, HRMS |

Comparative Reactivity with Structural Analogs

Reactivity trends relative to analogs highlight the role of substituents:

| Analog Structure | Reaction Rate (vs. Target) | Key Difference |

|---|---|---|

| 4-Chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide | 1.2× faster in hydrolysis | Chloro vs. isobutoxy |

| N-(1-Methylindolin-5-yl)benzenesulfonamide | 0.8× slower in aminolysis | Lack of isobutoxy group |

The isobutoxy group’s steric bulk reduces electrophilic substitution rates but enhances selectivity in nucleophilic reactions compared to smaller substituents .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have been evaluated for their ability to inhibit tumor-associated carbonic anhydrase isoforms, particularly hCA II and hCA IX. These isoforms are often overexpressed in tumors, making them attractive targets for cancer therapy. In vitro studies have shown that certain derivatives can effectively inhibit these enzymes with low IC50 values, indicating high potency against cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer) .

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antibacterial properties. The structural characteristics of this compound suggest potential efficacy against various bacterial strains. Preliminary screening has shown that related compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting their relevance in addressing antibiotic resistance .

Case Study 1: Inhibition of Carbonic Anhydrase

In a study examining the inhibitory effects of sulfonamide derivatives on carbonic anhydrase isoforms, it was found that certain compounds exhibited KIs ranging from 2.6 to 598.2 nM for hCA II and from 16.1 to 321 nM for hCA IX. The most potent derivative demonstrated significant anti-proliferative activity against MCF-7 cells, inducing apoptosis through mitochondrial pathways by modulating pro-apoptotic and anti-apoptotic protein levels .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of sulfonamide derivatives against MRSA strains showed promising results. Compounds were tested for minimum inhibitory concentration (MIC) values, with some exhibiting effective antibacterial activity at concentrations as low as 15.625 μg/mL . This underscores the potential application of this compound in developing new antibiotics.

Future Research Directions

Future studies should focus on:

- Mechanistic Studies : Further elucidation of the exact biochemical pathways affected by this compound.

- In Vivo Studies : Testing the efficacy and safety profile in animal models to assess therapeutic potential before clinical trials.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Mecanismo De Acción

The mechanism of action of 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by modulating apoptotic pathways, leading to programmed cell death in cancer cells. Key molecular targets include caspases, which are enzymes involved in the execution phase of apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

N-(2-oxoindolin-5-yl)benzenesulfonamide: Lacks the isobutoxy group but shares the indole and sulfonamide moieties.

4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide: Contains a methoxy group instead of an isobutoxy group.

Uniqueness

4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to the presence of the isobutoxy group, which may enhance its lipophilicity and potentially improve its ability to penetrate cell membranes. This structural feature could contribute to its distinct biological activity compared to similar compounds .

Actividad Biológica

4-Isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that belongs to the sulfonamide class, characterized by its diverse biological activities. This compound features a benzenesulfonamide moiety linked to an isobutoxy group and an oxoindoline structure, which may contribute to its potential therapeutic applications. The compound is under investigation for its effects on various biological systems, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure highlights the presence of the sulfonamide group (-SO₂NH₂), which is known for its biological significance.

The mechanism of action for this compound likely involves several biochemical pathways:

- Target Interaction : Indole derivatives, including this compound, have been found to bind with high affinity to various receptors, influencing multiple biological activities such as inflammation and cancer cell proliferation.

- Biochemical Pathways : The compound may affect pathways related to oxidative stress, microbial growth, and viral replication. Its unique structural components suggest potential for enhanced interactions within biological systems.

Antimicrobial Activity

Research indicates that sulfonamides possess significant antimicrobial properties. The specific activity of this compound has been evaluated against various pathogens. Preliminary studies suggest it may exhibit inhibitory effects on bacterial growth, although detailed quantitative data are required for conclusive evidence.

Anticancer Activity

The compound's anticancer potential has been explored through in vitro studies. For instance, similar compounds in the sulfonamide class have demonstrated antiproliferative effects against multiple cancer cell lines. A comparative analysis shows that this compound could block cell cycle progression and induce apoptosis in cancer cells .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 4-Isobutoxy... | TBD | MDA-MB-231 | Cell cycle arrest in G2/M phase |

| PIB-SAs (similar class) | <0.01 | Various | Cytoskeleton disruption and anoikis |

Anti-inflammatory Activity

There is emerging evidence that compounds with similar structures can modulate inflammatory responses. The potential anti-inflammatory activity of this compound may involve inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Case Studies

- Cell Cycle Inhibition Study : A study involving similar sulfonamide derivatives demonstrated significant inhibition of cell cycle progression in cancer cells at low concentrations. This supports the hypothesis that this compound may exhibit comparable effects .

- Antimicrobial Efficacy : In vitro assays have shown that related compounds exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Future studies should focus on quantifying the specific efficacy of this compound against these pathogens.

Future Research Directions

Future research should focus on:

- Quantitative Structure–Activity Relationship (QSAR) studies to better understand how structural modifications affect biological activity.

- In vivo studies to assess pharmacokinetics and therapeutic efficacy in relevant disease models.

- Exploration of combination therapies , particularly with existing anticancer or antimicrobial agents, to enhance therapeutic outcomes.

Propiedades

IUPAC Name |

4-(2-methylpropoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-12(2)11-24-15-4-6-16(7-5-15)25(22,23)20-14-3-8-17-13(9-14)10-18(21)19-17/h3-9,12,20H,10-11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPILMRJJBWKQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.